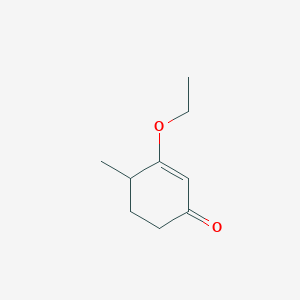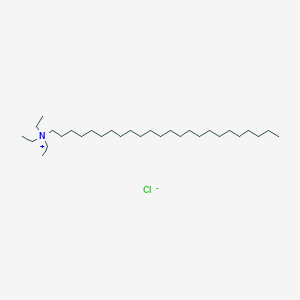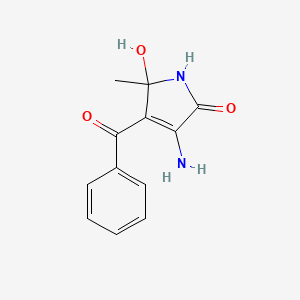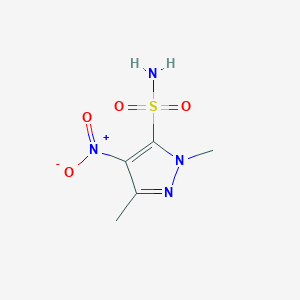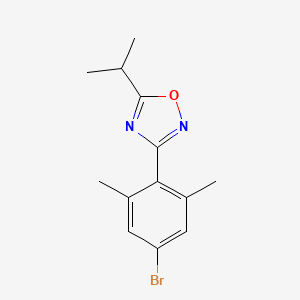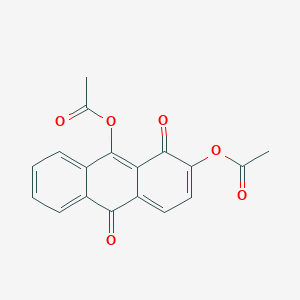![molecular formula C14H17N3O3 B14378398 1-[5-(3-Nitrophenoxy)pentyl]-1H-imidazole CAS No. 88138-63-0](/img/structure/B14378398.png)
1-[5-(3-Nitrophenoxy)pentyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(3-Nitrophenoxy)pentyl]-1H-imidazole is a synthetic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a nitrophenoxy group attached to a pentyl chain, which is further connected to an imidazole ring. The presence of the nitrophenoxy group imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(3-Nitrophenoxy)pentyl]-1H-imidazole typically involves the following steps:
Formation of the Nitrophenoxy Intermediate: The initial step involves the nitration of phenol to produce 3-nitrophenol. This reaction is usually carried out using a mixture of concentrated sulfuric acid and nitric acid.
Alkylation: The 3-nitrophenol is then reacted with 1-bromopentane in the presence of a base such as potassium carbonate to form 3-nitrophenoxypentane.
Imidazole Formation: The final step involves the reaction of 3-nitrophenoxypentane with imidazole under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[5-(3-Nitrophenoxy)pentyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen can be replaced by alkyl or acyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated imidazole derivatives.
Applications De Recherche Scientifique
1-[5-(3-Nitrophenoxy)pentyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the imidazole ring.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1-[5-(3-Nitrophenoxy)pentyl]-1H-imidazole involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
- 1-[5-(4-Nitrophenoxy)pentyl]-1H-imidazole
- 3,6-Dimethyl-1-(5-(3-nitrophenoxy)pentyl)-2,4(1H,3H)-pyrimidinedione
Comparison: 1-[5-(3-Nitrophenoxy)pentyl]-1H-imidazole is unique due to the specific positioning of the nitro group on the phenoxy ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research applications.
Propriétés
Numéro CAS |
88138-63-0 |
|---|---|
Formule moléculaire |
C14H17N3O3 |
Poids moléculaire |
275.30 g/mol |
Nom IUPAC |
1-[5-(3-nitrophenoxy)pentyl]imidazole |
InChI |
InChI=1S/C14H17N3O3/c18-17(19)13-5-4-6-14(11-13)20-10-3-1-2-8-16-9-7-15-12-16/h4-7,9,11-12H,1-3,8,10H2 |
Clé InChI |
NMEHAUNGLVJLMO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OCCCCCN2C=CN=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



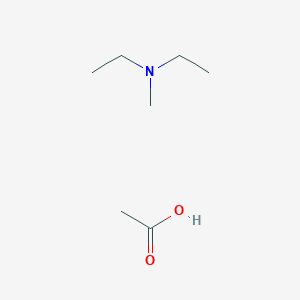
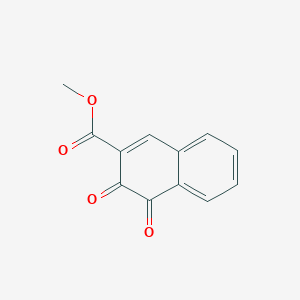
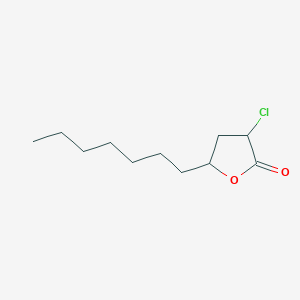

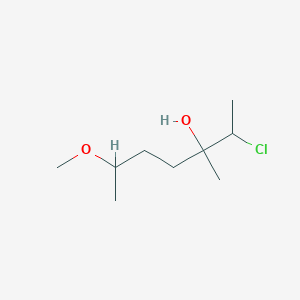
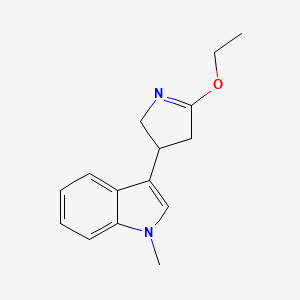
![1-{[6-(Ethanesulfinyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14378344.png)
